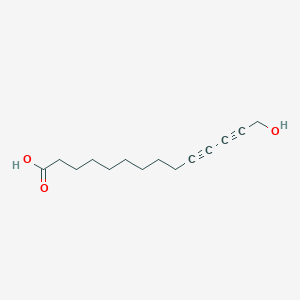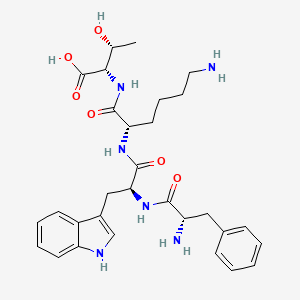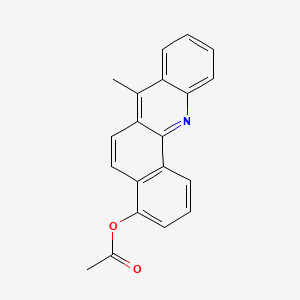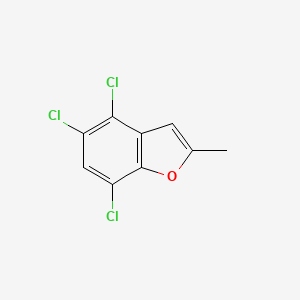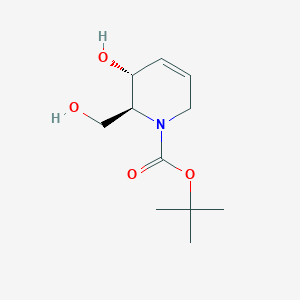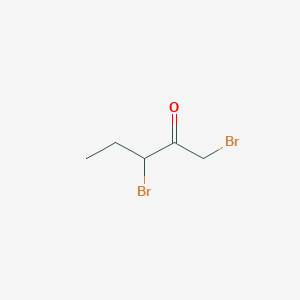![molecular formula C7H6N4 B13803530 1h-Pyrimido[4,5-e][1,4]diazepine](/img/structure/B13803530.png)
1h-Pyrimido[4,5-e][1,4]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrimido[4,5-e][1,4]diazepine is a heterocyclic compound that features a fused ring system combining pyrimidine and diazepine structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrimido[4,5-e][1,4]diazepine can be synthesized through various methods. One common approach involves the reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4-chloro-o-phenylenediamine under basic conditions . Another method includes the Schmidt ring expansion reaction of 4-piperidone with hydrazoic acid . These reactions typically require specific conditions such as the use of potassium carbonate in N,N-dimethylformamide (DMF) and refluxing in ethanol .
Industrial Production Methods: Industrial production of this compound derivatives often involves multi-step synthesis processes that ensure high yield and purity. These methods may include one-pot synthesis strategies to streamline production and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrimido[4,5-e][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include potassium carbonate, DMF, and hydrazoic acid . Conditions such as refluxing and the use of specific solvents are also crucial for successful reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazoic acid can produce N1-alkyl-1,4-diazepin-5-ones .
Scientific Research Applications
1H-Pyrimido[4,5-e][1,4]diazepine has a wide range of scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of various derivatives with potential biological activities.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Derivatives of this compound have shown potential as anticancer, antimicrobial, and anti-inflammatory agents
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrimido[4,5-e][1,4]diazepine involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit Aurora A/B kinases and the Kinase Insert Domain-containing Receptor (KDR), which play essential roles in cancer cell proliferation . The compound induces G2/M cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Pyrimido[4,5-e][1,4]diazepine can be compared with other similar compounds such as:
Pyrazolo[4,3-b]pyrimido[4,5-e][1,4]diazepine: This compound also exhibits multi-targeted inhibition of kinases and has potential anticancer activities.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepine: This compound has been synthesized for its antiproliferative activities against cancer cell lines.
The uniqueness of this compound lies in its specific ring structure and its ability to serve as a versatile scaffold for the development of various biologically active derivatives.
Properties
Molecular Formula |
C7H6N4 |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
9H-pyrimido[4,5-e][1,4]diazepine |
InChI |
InChI=1S/C7H6N4/c1-2-10-7-6(3-8-1)4-9-5-11-7/h1-5H,(H,9,10,11) |
InChI Key |
UFUOHTTUDYJXIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=CN=CN=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-[1-([1,4]Diazepane-1-carbonyl)-2-methyl-propyl]-carbamic acid tert-butyl ester](/img/structure/B13803461.png)

![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803465.png)
